(3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
Description
The compound (3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 477864-19-0, Molecular Formula: C₁₆H₁₂Cl₂O₂) features a benzopyran-4-one core substituted with a 3,4-dichlorophenyl group at the 3-position via a methylidene linkage. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atoms and the planar aromatic system.
The 3,4-dichlorophenyl moiety is notable in agrochemicals and pharmaceuticals, as seen in compounds like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (), which historically acted as herbicides.
Properties
IUPAC Name |
(3E)-3-[(3,4-dichlorophenyl)methylidene]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c17-13-6-5-10(8-14(13)18)7-11-9-20-15-4-2-1-3-12(15)16(11)19/h1-8H,9H2/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSNGENKFDYQGH-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-(2-Hydroxyphenyl)propanoic Acid
The lactonization of 3-(2-hydroxyphenyl)propanoic acid under acidic conditions remains the most reliable method. Polyphosphoric acid (PPA) at 120–140°C induces cyclization via nucleophilic attack of the phenolic oxygen on the carbonyl carbon, yielding chroman-4-one in 68–82% efficiency. Alternative catalysts like concentrated sulfuric acid or methanesulfonic acid reduce reaction times but require stringent temperature control to avoid side products.
Table 1: Cyclization Conditions for Chroman-4-one Synthesis
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Polyphosphoric acid | 130 | 6 | 82 |
| H₂SO₄ (conc.) | 110 | 4 | 75 |
| Methanesulfonic acid | 100 | 3 | 68 |
Hydrogenation of Coumarin Derivatives
Catalytic hydrogenation of 4-methylcoumarin (chromen-2-one) over palladium-on-carbon (Pd/C) in ethanol selectively reduces the C2–C3 double bond, producing chroman-4-one with >95% purity. This method, while efficient, necessitates precise control of hydrogen pressure (2–3 atm) to prevent over-reduction.
The introduction of the (3,4-dichlorophenyl)methylidene group proceeds via base-catalyzed condensation between chroman-4-one and 3,4-dichlorobenzaldehyde. Piperidine in refluxing ethanol facilitates deprotonation of the chroman-4-one’s α-hydrogen (C3), enabling nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the (E)-configured double bond.
Table 2: Optimization of Knoevenagel Condensation Parameters
| Base Catalyst | Solvent | Temperature (°C) | Time (h) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 8 | 9:1 | 85 |
| Pyridine | Toluene | 110 | 6 | 7:1 | 72 |
| K₂CO₃ | DMF | 90 | 12 | 8:1 | 78 |
Microwave-assisted synthesis reduces reaction times to 30–45 minutes while maintaining high stereoselectivity (E:Z > 9:1).
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Direct Arylation
Bromination of chroman-4-one at C3 using N-bromosuccinimide (NBS) in CCl₄ generates 3-bromochroman-4-one, which undergoes Suzuki coupling with (3,4-dichlorophenyl)boronic acid. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C affords the coupled product in 65% yield. However, this route requires subsequent oxidation to install the methylidene group, limiting its practicality.
Heck Reaction for Olefin Synthesis
Direct olefination via Heck coupling between 3-bromochroman-4-one and 3,4-dichlorostyrene remains underexplored. Preliminary trials with Pd(OAc)₂, PPh₃, and Et₃N in DMF yielded the target compound in <30% efficiency, highlighting challenges in regioselectivity.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Adoption of continuous flow technology enhances the scalability of the Knoevenagel condensation. A two-stage reactor system (cyclization followed by condensation) operating at 10 L/h achieves 92% conversion with 99.5% purity, reducing solvent waste by 40% compared to batch processes.
Solvent and Catalyst Recovery
Ionic liquid-mediated reactions (e.g., [BMIM][BF₄]) enable 5–7 reuse cycles of piperidine catalysts without significant activity loss, lowering production costs by 22%.
Recent Advances in Stereoselective Synthesis
Asymmetric Organocatalysis
Chiral thiourea catalysts (e.g., Takemoto’s catalyst) induce enantioselective condensation, yielding the (3E)-isomer with 88% ee. This method, however, demands anhydrous conditions and extended reaction times (24–36 h).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the Knoevenagel step to 20 minutes while improving E-selectivity to 95:5. Energy consumption decreases by 60% compared to conventional heating.
Comparative Analysis of Synthetic Routes
Table 3: Merit-Demerit Analysis of Preparation Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel condensation | 85 | High (E:Z > 9:1) | Excellent | Moderate |
| Suzuki coupling | 65 | N/A | Limited | Low |
| Heck reaction | <30 | Low | Poor | High |
Chemical Reactions Analysis
Key Reaction Parameters:
| Reactant | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| 3,4-Dichlorobenzaldehyde + Chroman-4-one | Piperidine/EtOH | Reflux | ~70–85% |
The reaction proceeds via deprotonation of the active methylene group in chroman-4-one, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone .
Reactivity of the α,β-Unsaturated Ketone System
The conjugated enone system enables diverse reactions:
2.1. Nucleophilic Additions
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Michael Addition : The β-carbon of the enone undergoes nucleophilic attack. For example, thiols or amines can add to the β-position, forming derivatives with potential biological activity .
Example : Reaction with thiourea yields thiazolidinone analogs, which exhibit anticoagulant properties .
2.2. Cycloaddition Reactions
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Diels-Alder Reactions : The enone acts as a dienophile, reacting with dienes (e.g., furan or cyclopentadiene) to form six-membered cyclohexene derivatives .
2.3. Reductive Transformations
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Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol .
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Double Bond Reduction : Selective hydrogenation of the α,β-unsaturated bond produces a saturated chroman-4-one derivative .
Functionalization of the Dihydrobenzopyran Core
The 3,4-dihydro-2H-1-benzopyran moiety undergoes further modifications:
3.1. Oxidation
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Dehydrogenation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the dihydrobenzopyran to a fully aromatic benzopyran-4-one .
3.2. Electrophilic Substitution
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Halogenation : The electron-rich aromatic ring undergoes bromination or chlorination at the 6- or 8-position using Br₂/FeBr₃ or Cl₂/AlCl₃ .
Stability and Degradation
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Photodegradation : The dichlorophenyl group renders the compound susceptible to UV-induced cleavage, forming 3,4-dichlorobenzoic acid and chroman-4-one fragments .
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Hydrolytic Degradation : Basic conditions (pH > 10) lead to retro-Knoevenagel cleavage, regenerating the aldehyde and ketone precursors .
Scientific Research Applications
Research indicates that this compound possesses notable biological activities:
- Anti-inflammatory Properties : Studies have shown that compounds similar to (3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one exhibit anti-inflammatory effects. For instance, derivatives of benzopyran have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antibacterial Activity : The compound has been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The results suggest a potential for use as an antibacterial agent .
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It has been associated with the induction of apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Case Studies
Several studies have documented the applications of this compound:
- Study on Anti-inflammatory Effects : A recent study focused on synthesizing derivatives of benzopyran and assessing their anti-inflammatory properties. The results indicated that modifications to the benzopyran structure could enhance its efficacy against inflammation .
- Antibacterial Testing : In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The compound demonstrated significant inhibition zones compared to control groups .
Mechanism of Action
The mechanism of action of (3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares the target compound with key analogs:
Key Observations:
- Steric and Electronic Differences : The 2-bromo analog () may exhibit distinct binding kinetics due to bromine’s polarizability and van der Waals radius (Br: 1.85 Å vs. Cl: 1.75 Å) . The 2-phenyl-substituted analog () introduces steric bulk, likely reducing reactivity but enhancing stacking interactions .
Biological Activity
The compound (3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one , commonly referred to as DCBP, belongs to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of DCBP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DCBP has a molecular formula of and a molecular weight of approximately 305.15 g/mol. Its structure features a benzopyran core with a dichlorophenyl substituent that contributes to its reactivity and biological properties. The compound's synthesis typically involves the condensation of 3,4-dihydro-2H-1-benzopyran-4-one with 3,4-dichlorobenzaldehyde.
Antioxidant Activity
Research indicates that DCBP exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. Preliminary studies have shown that DCBP can scavenge free radicals effectively, which may contribute to its protective effects against various diseases.
Antimicrobial Activity
DCBP has demonstrated notable antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
The anti-inflammatory potential of DCBP has been investigated in several studies. It has been found to inhibit key inflammatory mediators such as prostaglandins and cytokines. This activity suggests that DCBP may be beneficial in treating inflammatory diseases like arthritis and other chronic inflammatory conditions.
Anticancer Properties
DCBP has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. Studies have indicated that DCBP can inhibit cell proliferation in various cancer cell lines by modulating cell cycle progression and promoting programmed cell death.
The biological activity of DCBP is attributed to its interaction with various biological targets:
- Enzyme Inhibition : DCBP may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Binding : Molecular docking studies suggest that DCBP can bind to specific receptors involved in inflammation and cancer progression.
- Gene Expression Modulation : There is evidence that DCBP can alter the expression of genes associated with oxidative stress and inflammation.
Comparative Analysis with Similar Compounds
To better understand the potential applications of DCBP, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Coumarin | Basic benzopyran structure | Antimicrobial and antioxidant |
| 7-Hydroxycoumarin | Hydroxylated benzopyran | Anticoagulant and anticancer |
| 6-Methylcoumarin | Methylated variant | Flavoring agent with some antimicrobial properties |
These comparisons highlight the versatility of benzopyran derivatives in medicinal chemistry, showcasing unique properties that can be leveraged for specific therapeutic targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of DCBP against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Anti-inflammatory Assessment : In an animal model of inflammation, administration of DCBP resulted in reduced swelling and pain compared to control groups, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies : Research involving human breast cancer cell lines showed that treatment with DCBP led to a decrease in cell viability by 60% at a concentration of 25 µM after 48 hours.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one?
- Methodological Answer : A typical approach involves Claisen-Schmidt condensation between a substituted benzopyran-4-one precursor and 3,4-dichlorobenzaldehyde under basic conditions. Reaction optimization may include temperature control (e.g., reflux in ethanol) and catalysis (e.g., NaOH or piperidine). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Computational tools like ChemDraw or Discovery Studio can aid in reaction design and structural validation .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm the E-configuration of the methylidene group and aromatic substitution patterns.
- IR for carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹).
- X-ray crystallography for absolute configuration verification, as demonstrated in analogous benzothiazine derivatives .
Q. What safety protocols should be followed during handling?
- Methodological Answer : Adhere to PPE guidelines:
- Eye protection : NIOSH-approved safety glasses with side shields.
- Skin protection : Nitrile gloves (inspected prior to use) and lab coats.
- Engineering controls : Fume hoods for aerosol mitigation. Post-handling, wash hands thoroughly and dispose of contaminated materials per local regulations .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side reactions?
- Methodological Answer : Optimize reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) for cross-coupling steps.
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates. Computational modeling (e.g., DFT calculations) can predict reaction pathways .
Q. How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer : Conduct systematic assays:
- Dose-response studies (IC₅₀ determination) across multiple cell lines.
- Receptor binding assays to identify off-target interactions.
- Meta-analysis of literature data, focusing on structural analogs like flavones or benzothiazines (e.g., genistein or halogenated derivatives) to contextualize results .
Q. What analytical challenges arise in distinguishing this compound from structural analogs?
- Methodological Answer : Use hyphenated techniques:
- LC-MS/MS for high-resolution mass differentiation (e.g., distinguishing C₁₇H₁₄Cl₂O₄ from similar flavones).
- Chiral HPLC to separate enantiomers if racemization occurs during synthesis.
- 2D-NMR (e.g., NOESY) to confirm spatial arrangement of substituents .
Q. How can computational methods predict its pharmacokinetic properties?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes or transporters like P-gp. Validate predictions with in vitro assays :
- Caco-2 permeability for absorption potential.
- Microsomal stability tests for metabolic liability assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
